molecular formula C10H8ClNS B1604250 2-[4-(Chloromethyl)phenyl]-1,3-thiazole CAS No. 906352-61-2

2-[4-(Chloromethyl)phenyl]-1,3-thiazole

Cat. No. B1604250
CAS RN: 906352-61-2
M. Wt: 209.7 g/mol
InChI Key: BFAWMDHRKPPXSO-UHFFFAOYSA-N
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Description

2-[4-(Chloromethyl)phenyl]-1,3-thiazole (CMTPT) is an organosulfur compound which is widely used in the synthesis of various compounds due to its unique properties. It has a wide range of applications in the fields of chemistry, medicine, and biotechnology. CMTPT has been found to be a valuable reagent in organic synthesis, and has been used to synthesize a variety of compounds including drugs, dyes, and perfumes. In addition, CMTPT has been found to have potential therapeutic applications in the treatment of various diseases.

Scientific Research Applications

Antimicrobial and Antifungal Applications

Thiazole derivatives have been recognized for their potent antimicrobial and antifungal properties. The structure of 2-[4-(Chloromethyl)phenyl]-1,3-thiazole allows for the synthesis of compounds that can be screened for these activities. Molecular docking studies can reveal the potential of such compounds to interact with bacterial and fungal enzymes, disrupting their function and leading to the development of new antimicrobial and antifungal agents .

Antitumor and Cytotoxic Drug Development

The thiazole ring is a common feature in many cytotoxic and antitumor drugs. Research into thiazole derivatives like 2-[4-(Chloromethyl)phenyl]-1,3-thiazole can lead to the discovery of novel compounds with potential antitumor or cytotoxic effects. These compounds can be designed to target specific cancer cells, minimizing side effects and improving the efficacy of cancer treatments .

Neuroprotective Agents

Thiazoles have shown promise as neuroprotective agents due to their ability to modulate neurotransmitter systems. Derivatives of 2-[4-(Chloromethyl)phenyl]-1,3-thiazole could be investigated for their potential role in protecting neuronal cells against damage, which is crucial in the treatment of neurodegenerative diseases .

Anti-inflammatory and Analgesic Agents

The anti-inflammatory and analgesic activities of thiazole derivatives make them candidates for the development of new pain relief medications. Research into 2-[4-(Chloromethyl)phenyl]-1,3-thiazole could uncover new pathways for reducing inflammation and pain without the adverse effects associated with current treatments .

Antihypertensive and Cardiovascular Drug Discovery

Thiazole compounds have been associated with antihypertensive activity, which is vital in managing high blood pressure and related cardiovascular conditions. Exploring the effects of 2-[4-(Chloromethyl)phenyl]-1,3-thiazole on the cardiovascular system could lead to the development of new drugs that help control blood pressure and prevent heart disease .

Agricultural Chemicals

In agriculture, thiazole derivatives are used to create fungicides and pesticides. The chemical properties of 2-[4-(Chloromethyl)phenyl]-1,3-thiazole can be harnessed to develop new agricultural chemicals that are more effective and environmentally friendly, contributing to sustainable farming practices .

Chemical Reaction Accelerators

Thiazoles serve as catalysts or accelerators in various chemical reactions due to their unique structural properties. Research into the catalytic applications of 2-[4-(Chloromethyl)phenyl]-1,3-thiazole could enhance the efficiency of industrial processes, leading to more cost-effective and sustainable production methods .

Development of Functional Materials

The incorporation of thiazole derivatives into polymers and other materials can result in novel functional materials with unique properties. These materials can have applications in electronics, sensing, and energy storage. Investigating the role of 2-[4-(Chloromethyl)phenyl]-1,3-thiazole in the synthesis of such materials could lead to advancements in technology and materials science .

properties

IUPAC Name

2-[4-(chloromethyl)phenyl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNS/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAWMDHRKPPXSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640204
Record name 2-[4-(Chloromethyl)phenyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Chloromethyl)phenyl]-1,3-thiazole

CAS RN

906352-61-2
Record name 2-[4-(Chloromethyl)phenyl]thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=906352-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(Chloromethyl)phenyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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